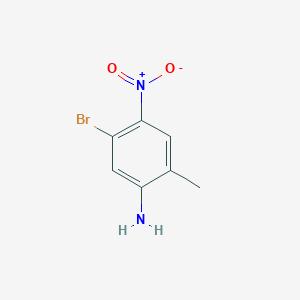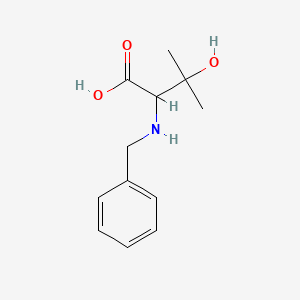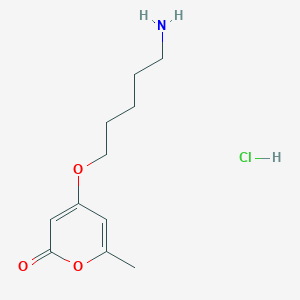![molecular formula C14H20ClN B1446879 3-Benzyl-8-azabicyclo[3.2.1]octan-Hydrochlorid CAS No. 1803562-40-4](/img/structure/B1446879.png)
3-Benzyl-8-azabicyclo[3.2.1]octan-Hydrochlorid
Übersicht
Beschreibung
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride” is a derivative of this family .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of “3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride” is C14H20ClN . The structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings .Chemical Reactions Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Das 8-Azabicyclo[3.2.1]octan-Gerüst ist ein entscheidender Bestandteil von Tropanalkaloiden, einer Familie von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind . Die Forschung konzentrierte sich auf die stereoselektive Herstellung dieser Struktur aufgrund ihrer Bedeutung bei der Synthese von Naturprodukten und Pharmazeutika. Die für diesen Prozess entwickelten Methoden sind entscheidend für die Herstellung von Verbindungen, die zur Behandlung neurologischer und psychiatrischer Störungen wie Parkinson-Krankheit, Depression, Schizophrenie und Panikstörungen eingesetzt werden .
Enantioselektive Konstruktion
Die enantioselektive Konstruktion der 8-Azabicyclo[3.2.1]octan-Architektur ist ein wichtiges Forschungsgebiet. Dies beinhaltet die Herstellung des bicyclischen Gerüsts mit präziser stereochemischer Kontrolle, die für die Aktivität vieler pharmazeutischer Wirkstoffe unerlässlich ist. Es wurden innovative Methoden berichtet, die diese Kontrolle direkt in der Transformation erreichen, die das Gerüst erzeugt, oder durch Desymmetrisierungsprozesse ausgehend von achiralen Tropinon-Derivaten .
Zwischenprodukt der organischen Synthese
Als Zwischenprodukt in der organischen Synthese wird 3-Benzyl-8-azabicyclo[3.2.1]octan-Hydrochlorid zur Herstellung verschiedener Verbindungen verwendet. Seine Rolle ist entscheidend bei der Synthese von Molekülen, die Anwendungen in der Agrochemie, Pharmazeutika und im Farbstoffbereich haben können. Diese Vielseitigkeit macht es zu einer wertvollen Substanz bei der Entwicklung neuer Materialien und Medikamente .
Agrochemische Forschung
In der agrochemischen Forschung dient diese Verbindung als Ausgangsmaterial für die Synthese von Chemikalien, die möglicherweise als Pestizide oder Herbizide eingesetzt werden können. Die Fähigkeit, diese Substanzen mit bestimmten stereochemischen Konfigurationen zu erzeugen, kann zu effektiveren und umweltfreundlicheren agrochemischen Produkten führen .
Pharmazeutische Entwicklung
Die Pharmaindustrie profitiert von der Verwendung von This compound bei der Entwicklung neuer Therapeutika. Seine Anwendung bei der Synthese von Molekülen mit potentiellen medizinischen Eigenschaften ist ein Schlüsselschritt bei der Medikamentenentdeckung und -entwicklung .
Farbstoffindustrie
In der Farbstoffindustrie wird diese Verbindung als Vorläufer bei der Synthese verschiedener Farbstoffe eingesetzt. Die strukturelle Komplexität und Stereochemie des Moleküls können die Farbeigenschaften und die Stabilität der resultierenden Farbstoffe beeinflussen, wodurch es zu einem wichtigen Bestandteil bei der Herstellung neuer Farbstoffe wird .
Safety and Hazards
The safety data sheet for a similar compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Benzyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, are known to interact with their targets to induce various biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 3-Benzyl-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Benzyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, are known to induce various biological activities .
Biochemische Analyse
Biochemical Properties
3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase . These interactions can modulate the activity of these enzymes, leading to changes in neurotransmitter levels and affecting neuronal signaling. Additionally, 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can bind to specific receptors, such as nicotinic acetylcholine receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can affect gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can activate or inhibit other enzymes, such as monoamine oxidase, by binding to allosteric sites, leading to changes in enzyme activity and neurotransmitter levels . These interactions can result in alterations in gene expression, enzyme activity, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light, heat, or moisture can lead to degradation and loss of activity. Long-term studies have demonstrated that 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can have sustained effects on cellular function, including changes in gene expression, enzyme activity, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride can vary with different dosages in animal models. At low doses, this compound can enhance neurotransmitter signaling and improve cognitive function . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity, hepatotoxicity, and cardiotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity. These findings highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can be further metabolized or excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and genetic variations .
Eigenschaften
IUPAC Name |
3-benzyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,12-15H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDFOAFTKZAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)








![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)


